molecular formula C20H44O7P2 B12599744 Tetrakis(3-methylbutyl) diphosphate CAS No. 648916-71-6

Tetrakis(3-methylbutyl) diphosphate

Cat. No.: B12599744
CAS No.: 648916-71-6
M. Wt: 458.5 g/mol
InChI Key: KMIOKWLBZXNRFJ-UHFFFAOYSA-N
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Description

Tetrakis(3-methylbutyl) diphosphate is an organic compound belonging to the class of diphosphates It is characterized by the presence of four 3-methylbutyl groups attached to a diphosphate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(3-methylbutyl) diphosphate typically involves the reaction of 3-methylbutanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under argon or nitrogen, to prevent any unwanted side reactions. The process involves the following steps:

    Preparation of 3-methylbutyl phosphate: 3-methylbutanol is reacted with phosphorus oxychloride in the presence of a base such as pyridine to form 3-methylbutyl phosphate.

    Formation of this compound: The 3-methylbutyl phosphate is then reacted with additional phosphorus oxychloride to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(3-methylbutyl) diphosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the diphosphate groups to phosphite or phosphine derivatives.

    Substitution: The 3-methylbutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphite or phosphine derivatives.

    Substitution: Various alkyl or aryl phosphates.

Scientific Research Applications

Tetrakis(3-methylbutyl) diphosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoric acid esters.

    Biology: The compound is studied for its potential role in biochemical pathways involving phosphate metabolism.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of flame retardants, plasticizers, and lubricants.

Mechanism of Action

The mechanism of action of Tetrakis(3-methylbutyl) diphosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphate donor in biochemical reactions, participating in phosphorylation processes that regulate various cellular functions. Its ability to form stable complexes with other molecules also makes it useful in drug delivery systems, where it can enhance the stability and bioavailability of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(2,6-dimethylphenyl) diphosphate
  • Tetrakis(4-sulfonatophenyl) diphosphate
  • Tetrakis(triphenylphosphine) palladium(0)

Uniqueness

Tetrakis(3-methylbutyl) diphosphate is unique due to its specific alkyl groups, which confer distinct chemical properties and reactivity compared to other diphosphates. Its ability to undergo various chemical reactions and form stable complexes makes it versatile for different applications in research and industry.

Properties

CAS No.

648916-71-6

Molecular Formula

C20H44O7P2

Molecular Weight

458.5 g/mol

IUPAC Name

bis(3-methylbutoxy)phosphoryl bis(3-methylbutyl) phosphate

InChI

InChI=1S/C20H44O7P2/c1-17(2)9-13-23-28(21,24-14-10-18(3)4)27-29(22,25-15-11-19(5)6)26-16-12-20(7)8/h17-20H,9-16H2,1-8H3

InChI Key

KMIOKWLBZXNRFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOP(=O)(OCCC(C)C)OP(=O)(OCCC(C)C)OCCC(C)C

Origin of Product

United States

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